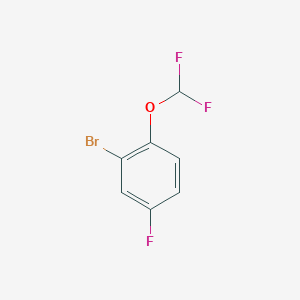

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Description

The exact mass of the compound 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(difluoromethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQANLAKJTFXSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640811 | |

| Record name | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936249-94-4 | |

| Record name | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)-5-fluorobromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene in Modern Drug Discovery

An In-depth Technical Guide for the Advanced Synthesis Chemist

CAS Number: 936249-94-4

Introduction: The Growing Prominence of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—are invaluable tools for optimizing lead compounds into viable drug candidates.[1][2] Among the diverse array of fluorinated building blocks, 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene has emerged as a particularly versatile and powerful intermediate. Its trifunctionalized aromatic core, featuring a reactive bromine atom, a lipophilic difluoromethoxy group, and a modulating fluorine substituent, offers a wealth of synthetic handles for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of this key synthetic intermediate, from its fundamental properties and synthesis to its strategic application in the development of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount to its effective and safe utilization in a laboratory setting. The key physicochemical data for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene are summarized below.

| Property | Value | Source |

| CAS Number | 936249-94-4 | Echemi |

| Molecular Formula | C₇H₄BrF₃O | BLDpharm[3] |

| Molecular Weight | 241.01 g/mol | BLDpharm[3] |

| MDL Number | MFCD09935620 | BLDpharm[3] |

| Storage Conditions | Inert atmosphere, room temperature | BLDpharm[3] |

Safety and Handling: 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The primary hazards are skin and eye irritation, as well as potential respiratory irritation.[1] In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1]

Strategic Synthesis of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Experimental Protocol: Synthesis of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

This protocol is a representative procedure based on the difluoromethylation of phenols.[4]

Step 1: Difluoromethylation of 2-Bromo-4-fluorophenol

-

Materials:

-

2-Bromo-4-fluorophenol

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water (H₂O)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

-

Procedure:

-

To a solution of 2-bromo-4-fluorophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add sodium chlorodifluoroacetate (1.5 eq) portion-wise to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.

-

Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The true value of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene lies in its application as a versatile building block for the synthesis of biologically active molecules. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of diverse aryl, heteroaryl, and amino substituents.[5][6] This capability is particularly relevant in the field of kinase inhibitor discovery, where the construction of complex biaryl and heteroaryl scaffolds is a common strategy for targeting the ATP-binding site of kinases.[3][7]

The difluoromethoxy group, in particular, is an attractive bioisostere for a methoxy or hydroxyl group, offering a more lipophilic and metabolically stable alternative. Its electron-withdrawing nature can also influence the electronics of the aromatic ring, potentially modulating the binding affinity of the final compound to its biological target.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide substrate analogous to our topic compound. This workflow can be adapted for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene to generate a library of biaryl compounds for screening in drug discovery programs.[5]

Conclusion

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is a high-value, strategically designed building block for modern organic synthesis, particularly within the realm of drug discovery. Its unique combination of a reactive bromine handle, a metabolically robust difluoromethoxy group, and a modulating fluorine atom provides medicinal chemists with a powerful tool for the construction of novel and complex molecular entities. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such well-designed fluorinated intermediates will undoubtedly continue to expand, paving the way for the next generation of innovative medicines.

References

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

- BLDpharm. (n.d.). 936249-94-4 | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.

- Echemi. (n.d.). 2-Bromo-1-difluoromethoxy-4-fluoro-benzene SDS, 936249-94-4 Safety Data Sheets.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.

- Suzuki, A. (1981). The Suzuki-Miyaura Cross Coupling Reaction.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry. BenchChem.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Olah, G. A., et al. (1957). The preparation and examination of organic fluorine compounds. XXIV. The halogenation of fluorobenzene. Journal of the Chemical Society, 1823-1829.

- Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12.

- Ferguson, L. N., et al. (1954). Bromination of Halobenzenes. Journal of the American Chemical Society, 76(4), 1250-1251.

- Schiemann, G., et al. (1931). Aromatic fluorine compounds. VIII. Some transformations with PBFB. Chemische Berichte, 64(6), 1340-1345.

- Thomoson, C. S., & Dolbier Jr, W. R. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. The Journal of organic chemistry, 78(17), 8904–8908.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, offering a powerful tool to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][4][5] Within this context, 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene emerges as a highly valuable and versatile building block.

This technical guide provides an in-depth examination of the core . We will delve into the causality behind its molecular characteristics, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative will move beyond a simple listing of data to explain why this particular arrangement of atoms—a bromine, a difluoromethoxy group, and a fluorine on a benzene ring—offers a distinct advantage in the synthesis of novel therapeutic agents.

Core Physicochemical Profile

A quantitative summary of the key is presented below. This data provides a foundational understanding of the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O | [6] |

| Molecular Weight | 241.01 g/mol | [6] |

| CAS Number | 1261475-23-3 | [6] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Purity | ≥ 95% | [6] |

| Calculated LogP | 3.1 ± 0.4 | Estimated based on similar structures |

| Boiling Point | Not specified, but expected to be >150 °C | Inferred from analogous compounds[7] |

| Density | Not specified, but expected to be >1.6 g/cm³ | Inferred from analogous compounds |

Deconstructing the Molecular Architecture: A Deeper Dive into Key Properties

The utility of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene in drug discovery is not accidental; it is a direct consequence of the interplay between its constituent functional groups.

The Difluoromethoxy (-OCF₂H) Group: A Bioisostere with Unique Advantages

The difluoromethoxy group is a strategic asset in medicinal chemistry, offering a nuanced profile compared to its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) counterparts.[8]

-

Enhanced Metabolic Stability : One of the primary reasons for incorporating the -OCF₂H group is to block metabolic O-demethylation. The strong carbon-fluorine bonds are significantly more resistant to oxidative metabolism than C-H bonds, which can lead to a longer drug half-life, reduced clearance, and a lower required dose.[8][9]

-

Modulated Lipophilicity : Lipophilicity, often measured as LogP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] The -OCF₂H group increases lipophilicity, which can improve membrane permeability.[9] However, it does so to a more moderate degree than the -OCF₃ group, providing medicinal chemists with a tool for fine-tuning this crucial property.[8]

-

Hydrogen Bond Donor Capability : Unlike the trifluoromethoxy group, the difluoromethoxy group possesses an acidic proton on the carbon atom. This allows it to act as a weak hydrogen bond donor, a feature that can be exploited to form specific interactions with target proteins, thereby enhancing binding affinity and selectivity.[8][9][12] This makes the -OCF₂H group a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.[8][12]

The Role of Aromatic Fluorine

The fluorine atom at the 4-position further refines the molecule's properties. The introduction of fluorine into an aromatic ring is a well-established strategy in drug design.[1][2] It is highly electronegative and can alter the electronic distribution within the molecule, impacting the pKa of other functional groups and influencing interactions with biological targets.[2][3] This can lead to improved potency and selectivity.[1]

The Bromo Group: A Handle for Synthesis

The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This allows for the straightforward introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of experimental results, robust analytical methodologies are essential. The following section details standard protocols for determining key .

Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a novel chemical entity.

Protocol 1: Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a cornerstone metric for lipophilicity.[13] The shake-flask method, while traditional, remains a reliable standard.

Objective: To determine the ratio of the compound's concentration in n-octanol versus water at equilibrium.

Materials:

-

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Separatory funnel or glass vials with screw caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning:

-

Add equal volumes of the water-saturated n-octanol stock solution and the n-octanol-saturated water to a vial. A typical ratio is 5 mL of each phase.

-

Cap the vial tightly and shake vigorously for 1-3 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture for 15-30 minutes to ensure complete separation of the two phases.

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.

-

-

Calculation: Calculate the partition coefficient (P) as:

-

P = [Concentration in n-octanol] / [Concentration in water]

-

LogP = log₁₀(P)

-

Causality and Trustworthiness: Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would lead to inaccurate concentration measurements. Using a robust quantification method like HPLC ensures that even low concentrations in the aqueous phase are accurately measured.

Protocol 2: Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Objective: To confirm the chemical structure and isomeric purity of the compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument protocols.

-

Spectral Interpretation (Expected Features):

-

¹H NMR:

-

A triplet in the region of 6.5-7.5 ppm corresponding to the -OCF₂H proton, with coupling to the two fluorine atoms.

-

A series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to H-H and H-F coupling.

-

-

¹⁹F NMR:

-

A doublet corresponding to the -OCF₂ H fluorine atoms, coupled to the proton.

-

A singlet or narrow multiplet for the fluorine atom on the aromatic ring.

-

-

¹³C NMR:

-

A triplet for the carbon of the -C F₂H group due to C-F coupling.

-

Multiple signals in the aromatic region, with some showing C-F coupling, confirming the positions of the fluorine substituents.

-

-

Self-Validation: The combination of these three NMR experiments provides a highly redundant and self-validating dataset. The specific chemical shifts and, crucially, the through-bond J-coupling patterns between H-F and C-F, will confirm the precise connectivity of the atoms.[14]

Strategic Application in Drug Design

The true value of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene lies in its ability to impart multiple desirable properties simultaneously.

Caption: Relationship between molecular features and drug design advantages.

A medicinal chemist might select this scaffold to:

-

Address Metabolic Liabilities: Replace a metabolically susceptible methoxy or hydroxyl group in a lead compound to improve its in vivo stability.[8]

-

Fine-Tune Lipophilicity: Systematically increase the lipophilicity of a polar compound to improve its ability to cross cell membranes, a key factor for bioavailability.[4][10]

-

Explore New Binding Interactions: Introduce a hydrogen bond-donating feature into a binding pocket that was previously inaccessible, potentially increasing potency.[9][12]

-

Rapidly Diversify a Core Structure: Utilize the bromo-substituent for coupling reactions to quickly build a library of analogs for SAR exploration.

Conclusion

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is more than a simple chemical intermediate; it is a carefully designed tool for modern drug discovery. Its physicochemical properties, driven by the strategic interplay of its difluoromethoxy, fluoro, and bromo substituents, provide a direct pathway to overcoming common challenges in medicinal chemistry. By understanding the fundamental principles outlined in this guide—from metabolic stability and lipophilicity to synthetic versatility—researchers can effectively leverage this powerful building block to design next-generation therapeutics with improved efficacy and superior pharmacokinetic profiles.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. .

- Taylor & Francis Online. (Date not specified). The role of fluorine in medicinal chemistry. Taylor & Francis.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.

- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.

- LE STUDIUM. (Date not specified). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.

- Alfa Chemistry. (Date not specified).

- MDPI. (Date not specified).

- Longdom Publishing. (Date not specified). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

- NIH. (2022).

- Sai Life Sciences. (Date not specified). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- Sigma-Aldrich. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (Date not specified). Exploring 1-Bromo-4-(difluoromethoxy)

- Sigma-Aldrich. (Date not specified). 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97. Sigma-Aldrich.

- The Royal Society of Chemistry. (2018).

- CymitQuimica. (Date not specified). 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene. CymitQuimica.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. researchgate.net [researchgate.net]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene | CymitQuimica [cymitquimica.com]

- 7. innospk.com [innospk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Predicted NMR Spectra of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

This technical guide provides a detailed analysis and prediction of the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organofluorine compounds. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy, extensive literature data on analogous structures, and in-silico prediction methodologies to offer a robust and scientifically grounded interpretation.

Introduction: The Structural Significance of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene and the Role of Multinuclear NMR

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of multiple halogen atoms, including a difluoromethoxy group, imparts unique electronic and lipophilic properties that are of interest in the design of novel bioactive molecules and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of such complex molecules.[1][2] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers exceptional sensitivity and a wide chemical shift range, making ¹⁹F NMR a particularly powerful technique for characterizing fluorinated compounds.[1][3] A comprehensive analysis, integrating ¹H, ¹³C, and ¹⁹F NMR data, is essential for complete structural assignment and purity assessment.

This guide will provide a detailed, nucleus-by-nucleus prediction of the NMR spectra, explaining the rationale behind the expected chemical shifts and coupling patterns.

Molecular Structure and Numbering Scheme

For clarity, the following numbering scheme will be used throughout this guide:

Caption: IUPAC numbering of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is expected to exhibit three distinct signals in the aromatic region and one signal for the difluoromethoxy proton.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-OCF₂H | 6.6 - 7.0 | t | JHF ≈ 73 Hz |

| H-6 | 7.4 - 7.6 | d | ³JHH ≈ 9 Hz |

| H-3 | 7.2 - 7.4 | dd | ³JHH ≈ 9 Hz, ⁴JHF ≈ 5 Hz |

| H-5 | 7.0 - 7.2 | ddd | ³JHH ≈ 9 Hz, ³JHF ≈ 9 Hz, ⁴JHH ≈ 3 Hz |

Analysis and Rationale:

-

H-OCF₂H: The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (JHF). The chemical shift is significantly downfield due to the electron-withdrawing nature of the two fluorine atoms and the oxygen atom. Literature data for similar difluoromethoxy-substituted aromatics show this resonance typically between 6.5 and 7.0 ppm with a characteristic large two-bond H-F coupling constant of approximately 73 Hz.

-

Aromatic Protons (H-3, H-5, H-6):

-

H-6: This proton is ortho to the bromine atom and meta to the fluorine atom. It is expected to be the most deshielded of the aromatic protons due to the additive electron-withdrawing effects of the adjacent bromine and the para-difluoromethoxy group. It should appear as a doublet due to coupling with H-5.

-

H-3: This proton is ortho to the ring fluorine and meta to the bromine. It is expected to appear as a doublet of doublets due to coupling with H-5 (³JHH) and the fluorine at C-4 (⁴JHF).

-

H-5: This proton is ortho to the fluorine at C-4 and meta to both the bromine and the difluoromethoxy group. It is expected to be the most complex signal, appearing as a doublet of doublet of doublets due to coupling with H-6 (³JHH), the fluorine at C-4 (³JHF), and a smaller long-range coupling with H-3 (⁴JHH).

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be more complex due to C-F couplings. It is expected to show seven distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C -OCF₂H | 115 - 120 | t | ¹JCF ≈ 250 Hz |

| C-1 | 150 - 155 | d | ²JCF ≈ 15 Hz |

| C-2 | 110 - 115 | d | ³JCF ≈ 5 Hz |

| C-3 | 118 - 122 | d | ²JCF ≈ 22 Hz |

| C-4 | 158 - 162 | d | ¹JCF ≈ 245 Hz |

| C-5 | 115 - 119 | d | ²JCF ≈ 25 Hz |

| C-6 | 125 - 130 | s (small d) | ⁴JCF ≈ 3 Hz |

Analysis and Rationale:

-

Difluoromethoxy Carbon (C-OCF₂H): This carbon will be observed as a triplet due to the large one-bond coupling to the two fluorine atoms.

-

Aromatic Carbons:

-

C-4: The carbon directly attached to the fluorine atom will exhibit a very large one-bond C-F coupling constant and will be significantly deshielded.

-

C-1: This carbon, bonded to the difluoromethoxy group, will be deshielded and show a smaller two-bond coupling to the fluorine at C-4.

-

C-2: The carbon bearing the bromine atom will be shielded due to the "heavy atom effect" of bromine.[4] It will exhibit a small three-bond coupling to the fluorine at C-4.

-

C-3 and C-5: These carbons, ortho to the fluorine at C-4, will show significant two-bond C-F couplings.

-

C-6: This carbon will be the least affected by the fluorine substituents in terms of coupling, likely appearing as a singlet or a very narrow doublet due to a small four-bond C-F coupling.

-

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the difluoromethoxy group and one for the aromatic fluorine.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| OCF₂H | -80 to -85 | d | ²JFH ≈ 73 Hz |

| Ar-F | -110 to -115 | m | ³JFH ≈ 9 Hz, ⁴JFH ≈ 5 Hz |

Analysis and Rationale:

-

Difluoromethoxy Fluorines (OCF₂H): These two equivalent fluorine atoms will appear as a doublet due to coupling with the geminal proton. The chemical shift is characteristic of difluoromethoxy groups.

-

Aromatic Fluorine (Ar-F): This fluorine atom will exhibit a more complex multiplet due to couplings with the ortho proton H-5 and the meta proton H-3. The chemical shift is typical for a fluorine atom on a benzene ring with an ortho bromine and a para ether linkage.

Caption: Recommended workflow for NMR analysis.

Conclusion

This in-depth technical guide provides a comprehensive prediction and rationale for the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, a detailed spectral interpretation has been constructed. The provided experimental protocol offers a robust framework for the empirical validation of these predictions. This guide serves as a valuable resource for scientists working on the synthesis and characterization of novel fluorinated aromatic compounds, enabling more efficient and accurate structural elucidation.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Gerritsen, J., & MacLean, C. (1971). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 93(1), 154-157.

- Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785.

- Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of fluorinated aromatic derivatives. Journal of the American Chemical Society, 93(10), 2361-2367.

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

- Tantillo, D. J., & Siegel, D. R. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

Sources

- 1. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: The Structural Significance of a Multifluorinated Aromatic

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1] The molecule 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene serves as an exemplary scaffold, presenting a fascinating case study for nuclear magnetic resonance (NMR) spectroscopy. It features three distinct fluorine environments and a sterically crowded aromatic ring, making its structural elucidation a non-trivial task that demands a sophisticated application of both proton (¹H) and fluorine-19 (¹⁹F) NMR techniques.

This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of this compound. We will dissect the expected chemical shifts and coupling constants, explain the underlying physical principles governing these parameters, provide a robust experimental protocol for data acquisition, and present the data in a clear, accessible format. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the unambiguous structural characterization of complex fluorinated molecules.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following numbering scheme for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene will be used.

Caption: IUPAC numbering of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.

Part 1: Analysis of the ¹H NMR Spectrum

The proton NMR spectrum is the initial point of reference for most structural assignments.[2] For this molecule, we anticipate signals from three distinct aromatic protons and one proton in the difluoromethoxy group.

Predicted ¹H NMR Spectrum

-

The Difluoromethoxy Proton (Hgem):

-

Chemical Shift (δ): This proton is attached to a carbon that is also bonded to an oxygen and two highly electronegative fluorine atoms. This environment causes significant deshielding, pulling the signal far downfield. Based on data from analogous compounds like 4-(difluoromethoxy)benzonitrile, we expect this signal to appear as a triplet in the range of δ 6.6-7.1 ppm .[3]

-

Multiplicity: The signal for Hgem will be split into a triplet by the two adjacent, chemically equivalent fluorine atoms (Fgem). The coupling constant, a geminal ²JHF, is characteristically large for such groups, typically in the range of 72-75 Hz .[3] Further smaller, long-range couplings to the aromatic fluorine and protons may lead to broadening of the triplet peaks.

-

-

The Aromatic Protons (H3, H5, H6):

-

Chemical Shift (δ): The chemical shifts of the aromatic protons are influenced by the electronic effects of the four substituents. The bromine and fluorine atoms are electron-withdrawing via induction but electron-donating via resonance. The difluoromethoxy group is strongly electron-withdrawing. We can predict the relative chemical shifts:

-

H6: This proton is ortho to the electron-withdrawing -OCHF₂ group and meta to the bromine and fluorine. It is expected to be the most downfield of the aromatic protons, likely in the δ 7.3-7.5 ppm range.

-

H3: Positioned ortho to the bromine and meta to both the -OCHF₂ and -F groups, this proton will also be significantly deshielded, likely appearing in the δ 7.2-7.4 ppm range.

-

H5: This proton is ortho to the ring fluorine, meta to the -OCHF₂ group, and para to the bromine. It is expected to be the most upfield of the three, likely in the δ 7.0-7.2 ppm range.

-

-

Multiplicity and Coupling: The aromatic protons will exhibit a complex splitting pattern due to both homonuclear (H-H) and heteronuclear (H-F) couplings.

-

H6 will appear as a doublet of doublets (dd) or a more complex multiplet. It has a meta coupling to H5 (⁴JHH ≈ 2-3 Hz) and a meta coupling to the aromatic fluorine Faryl (⁴JHF ≈ 4-6 Hz).

-

H5 will be a triplet of doublets (td) or a complex multiplet. It shows an ortho coupling to Faryl (³JHF ≈ 8-10 Hz), a meta coupling to H6 (⁴JHH ≈ 2-3 Hz), and another meta coupling to H3 (⁴JHH ≈ 2-3 Hz).

-

H3 is expected to be a doublet of doublets (dd) . It is coupled ortho to the aromatic fluorine Faryl (³JHF ≈ 8-10 Hz, though this is a para relationship and may be smaller) and meta to H5 (⁴JHH ≈ 2-3 Hz).

-

-

Part 2: Analysis of the ¹⁹F NMR Spectrum

¹⁹F NMR is an exceptionally powerful tool due to the nucleus's 100% natural abundance, high sensitivity (83% that of ¹H), and a vast chemical shift range that minimizes signal overlap.[4][5][6][7] This wide dispersion makes ¹⁹F chemical shifts highly sensitive to the local electronic environment.[5][6]

Predicted ¹⁹F NMR Spectrum

We expect two distinct signals in the ¹⁹F NMR spectrum, one for the difluoromethoxy group and one for the aromatic fluorine.

-

The Difluoromethoxy Fluorines (Fgem):

-

Chemical Shift (δ): The chemical shift for difluoromethoxy groups on an aromatic ring typically falls within the δ -80 to -85 ppm range (relative to CFCl₃).[3] The electron-withdrawing nature of the bromine and the other fluorine on the ring will likely push this signal towards the lower end of this range.

-

Multiplicity: This signal will be a doublet , resulting from the large geminal coupling to the Hgem proton (²JFH). We expect this coupling constant to be the same as that observed in the ¹H spectrum, ~72-75 Hz . This doublet may be further split or broadened by a small, long-range coupling to the aromatic fluorine (Faryl). Long-range F-F couplings are common and can be transmitted over several bonds.[4][8]

-

-

The Aromatic Fluorine (Faryl):

-

Chemical Shift (δ): Aromatic fluorines typically resonate between δ -100 and -170 ppm.[7][9] The position is highly dependent on the other ring substituents. Given the presence of the electron-donating (by resonance) -OCHF₂ group in the para position and the ortho bromine, a chemical shift in the range of δ -105 to -115 ppm is a reasonable estimate.

-

Multiplicity: This signal will be the most complex in either spectrum. It will be split by its neighboring protons and the distant difluoromethoxy fluorines. We predict a doublet of triplets (dt) or a more complex multiplet arising from:

-

Ortho coupling to H5 (³JHF ≈ 8-10 Hz).

-

Meta coupling to H3 (⁴JHF ≈ 6-8 Hz).

-

Long-range coupling to the two Fgem fluorines (⁵JFF), which is likely to be small (1-5 Hz) but often observable.

-

-

Visualizing the Coupling Network

The intricate web of scalar couplings is best visualized to appreciate the structural information encoded in the spectra.

Caption: Key J-coupling relationships in 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.

Part 3: Experimental Protocols for Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount for accurate analysis. The following protocol outlines the key steps and considerations for both ¹H and ¹⁹F NMR experiments.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-25 mg of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is critical for comparative studies.[5][10][11]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer equipped with a probe capable of detecting ¹⁹F, often a broadband or dedicated fluorine probe.[12]

-

Insert the sample, lock onto the deuterium signal of the solvent, and allow the sample to thermally equilibrate.

-

Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure maximum signal transmission and sensitivity.

-

Optimize the field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): 2-5 seconds. For accurate integration, D1 should be at least 5 times the longest T₁ relaxation time.[13]

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgfhigqn' on Bruker systems for ¹H-decoupled spectra).[12][14] It is essential to acquire both ¹H-coupled and ¹H-decoupled spectra to aid in assignment.

-

Spectral Width (SW): The chemical shift range for fluorine is vast.[15] Initially, use a wide spectral width (~250 ppm) centered around -100 ppm to locate both signals. Then, re-acquire with a narrower, optimized width.

-

Transmitter Offset (O1p): Center the spectral width on the region of interest after the initial wide-sweep experiment.[12]

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm.

-

Reference the spectra. For ¹H, the residual solvent peak can be used. For ¹⁹F, an internal reference is ideal, but indirect referencing based on the ¹H spectrum and the spectrometer's gyromagnetic ratios is common practice.[15]

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Summary of NMR Data

The predicted NMR parameters for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene are consolidated in the table below. These values serve as a robust guide for the interpretation of experimental data.

| Nucleus | Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| ¹H | Hgem | 6.6 – 7.1 | t | ²JHF ≈ 72-75 |

| ¹H | H6 | 7.3 – 7.5 | dd | ⁴JHH ≈ 2-3 (to H5), ⁴JHF ≈ 4-6 (to Faryl) |

| ¹H | H3 | 7.2 – 7.4 | dd | ⁴JHH ≈ 2-3 (to H5), ⁴JHF ≈ 6-8 (to Faryl) |

| ¹H | H5 | 7.0 – 7.2 | td | ³JHF ≈ 8-10 (to Faryl), ⁴JHH ≈ 2-3 (to H6), ⁴JHH ≈ 2-3 (to H3) |

| ¹⁹F | Fgem | -80 – -85 | d | ²JFH ≈ 72-75 (to Hgem), ⁵JFF ≈ 1-5 (to Faryl) |

| ¹⁹F | Faryl | -105 – -115 | dt or m | ³JFH ≈ 8-10 (to H5), ⁴JFH ≈ 6-8 (to H3), ⁵JFF ≈ 1-5 (to Fgem) |

Conclusion

The comprehensive analysis of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene using ¹H and ¹⁹F NMR spectroscopy provides a wealth of structural information that is mutually reinforcing. The large, characteristic geminal H-F coupling of the difluoromethoxy group serves as a powerful diagnostic tool, while the intricate patterns of long-range H-F and F-F couplings across the aromatic ring allow for the unambiguous assignment of every proton and fluorine atom. By combining theoretical prediction with robust experimental methodology, NMR spectroscopy stands as an indispensable technique for the precise characterization of complex fluorinated molecules, empowering advancements in chemical and pharmaceutical research.

References

- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH.

- Application Notes and Protocols for 19F NMR Analysis of 1,1-Difluoro-3-methylcyclohexane. (n.d.). Benchchem.

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Kunnar, K., & Sauer, S. P. (2004). Large Long-Range F−F Indirect Spin−Spin Coupling Constants. Prediction of Measurable F−F Couplings over a Few Nanometers. The Journal of Physical Chemistry A, 108(28), 5963–5972. Retrieved from [Link]

-

Tong, J. P. K., & Langford, C. H. (n.d.). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. Retrieved from [Link]

-

Ammal, S. C., et al. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-9. Retrieved from [Link]

-

Neubauer, T. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 20(15), 4499–4502. Retrieved from [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5549-5557. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (n.d.). PMC - NIH. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Foley, C. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(16), 13627–13636. Retrieved from [Link]

-

F19 detection. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Retrieved from [Link]

-

Supporting Information. (2018). The Royal Society of Chemistry. Retrieved from [Link]

-

NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

-

Difluoromethane - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

-

Mycroft, C., et al. (2020). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. Angewandte Chemie International Edition, 59(41), 18056-18060. Retrieved from [Link]

-

The type of H-NMR spectra observed for S=PF2H and other inorganic molecules similar to this. (2021). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. rsc.org [rsc.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biophysics.org [biophysics.org]

- 7. azom.com [azom.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. dovepress.com [dovepress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. pubs.acs.org [pubs.acs.org]

- 15. F19 detection [nmr.chem.ucsb.edu]

mass spectrum of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

An In-Depth Technical Guide to the Mass Spectrum of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of molecules is a cornerstone of development. 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is a halogenated aromatic ether with potential applications as a building block in the synthesis of more complex molecules. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural insight, making it indispensable throughout the drug development pipeline for compound identification, purity assessment, and metabolic profiling.[1][2][3][4]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene. As direct experimental data for this specific compound is not widely available in public repositories, this document leverages established principles of mass spectrometry and predictive analysis based on structurally analogous compounds to offer a robust framework for its characterization. We will delve into the predicted fragmentation patterns under Electron Ionization (EI), outline a validated experimental protocol, and discuss the interpretation of the resulting mass spectrum.

Molecular Properties and Isotopic Signature

A foundational understanding of the molecule's properties is critical before delving into its mass spectrum.

-

Molecular Formula: C₇H₄BrF₃O

-

Molecular Weight: Approximately 243.99 g/mol (for the most abundant isotopes, ⁷⁹Br, ¹²C, ¹H, ¹⁹F, ¹⁶O)

A key feature dictating the appearance of the mass spectrum is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, which will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[5][6] This signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Analysis

Electron Ionization (EI) is a high-energy ("hard") ionization technique that induces reproducible and structurally informative fragmentation.[6][7] The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

Key Predicted Fragmentation Pathways

-

Molecular Ion (M⁺˙): The molecular ion is formed by the ejection of an electron. Due to the bromine isotopes, this will be observed as a pair of peaks of nearly equal intensity at m/z 242 (C₇H₄⁷⁹BrF₃O) and m/z 244 (C₇H₄⁸¹BrF₃O). The stability of the aromatic system suggests the molecular ion should be observable.

-

Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage is a common primary fragmentation step for bromoaromatic compounds.[5][8] This leads to the loss of a bromine radical, forming a difluoromethoxy-fluorophenyl cation at m/z 163 . This fragment will not exhibit the M/M+2 pattern.

-

[C₇H₄BrF₃O]⁺˙ → [C₇H₄F₃O]⁺ + •Br

-

-

Loss of Difluoromethyl Radical (•CHF₂): Cleavage of the ether C-O bond can result in the loss of the difluoromethyl group. This would form a bromofluorophenoxy cation, which would retain the characteristic bromine isotopic pattern at m/z 191/193 .

-

[C₇H₄BrF₃O]⁺˙ → [C₆H₃BrFO]⁺ + •CHF₂

-

-

Formation of the Difluoromethyl Cation ([CHF₂]⁺): A prominent peak at m/z 51 is highly anticipated, corresponding to the stable difluoromethyl cation.[9] This is a very common and diagnostically useful fragment for compounds containing a difluoromethyl ether moiety.

-

[C₇H₄BrF₃O]⁺˙ → [CHF₂]⁺ + •C₆H₃BrFO

-

-

Subsequent Fragmentations: The primary fragments can undergo further decomposition. For instance, the bromofluorophenoxy cation (m/z 191/193) could lose carbon monoxide (CO) to yield a fragment at m/z 163/165 .

Summary of Predicted Mass Spectrum Data

| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |

| 242 / 244 | [M]⁺˙ (Molecular Ion) | [C₇H₄BrF₃O]⁺˙ | Characteristic 1:1 isotopic pattern for one bromine atom. |

| 191 / 193 | [M - CHF₂]⁺ | [C₆H₃BrFO]⁺ | Loss of the difluoromethyl group; retains Br isotopic pattern. |

| 163 | [M - Br]⁺ | [C₇H₄F₃O]⁺ | Loss of a bromine radical; a significant peak is expected. |

| 112 | [M - Br - CHF₂]⁺ or [C₆H₃F]⁺ | [C₆H₃F]⁺ | Loss of both bromine and the difluoromethyl group. |

| 51 | [CHF₂]⁺ | [CHF₂]⁺ | Highly characteristic fragment for the difluoromethyl group. |

Proposed Fragmentation Pathway Diagram

The logical flow of fragmentation from the molecular ion to smaller, stable ions can be visualized as follows:

Caption: Predicted EI fragmentation pathway for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a semi-volatile compound like 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[7] It provides chromatographic separation of the analyte from impurities before it enters the mass spectrometer for analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

-

-

Gas Chromatography (GC) Parameters:

-

Injection Port: 250°C, Splitless mode (or a high split ratio like 50:1 depending on concentration).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5-10 minutes to ensure all components elute.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (ToF).

-

Scan Range: m/z 40 - 350. This range will cover the molecular ion and all predicted fragments.

-

Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.

-

Experimental Workflow Diagram

Caption: General experimental workflow for the GC-MS analysis of the target compound.

Data Interpretation and Trustworthiness

The trustworthiness of the identification relies on a self-validating system where multiple pieces of evidence converge.

-

Molecular Ion Confirmation: The primary check is the presence of the M⁺˙ and M+2⁺˙ peaks at m/z 242 and 244 with a ~1:1 abundance ratio. High-Resolution Mass Spectrometry (HRMS) can be employed to confirm the elemental composition (C₇H₄BrF₃O) to within a few parts per million (ppm), providing the highest level of confidence.[10]

-

Isotopic Pattern Matching: All bromine-containing fragments (e.g., m/z 191/193) must display the correct M/M+2 isotopic signature. The absence of this pattern in fragments like m/z 163 ([M-Br]⁺) is equally informative.

-

Fragment Correlation: The observed fragments should logically correspond to the predicted losses from the molecular ion or other high-mass fragments. The presence of the highly characteristic m/z 51 peak provides strong evidence for the -OCHF₂ moiety.

-

Impurity Profiling: In the context of drug development, it is crucial to analyze minor peaks in the chromatogram. Potential impurities could arise from the synthesis, such as isomers, starting materials (e.g., 1,3-difluorobenzene), or poly-brominated byproducts.[11] Mass spectrometry is a highly sensitive tool for identifying and characterizing these impurities.[1]

Conclusion

While a definitive library spectrum for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene may be elusive, a robust and reliable characterization can be achieved through a predictive, first-principles approach to its fragmentation behavior under electron ionization. The key diagnostic markers for this molecule are the distinct M/M+2 molecular ion peaks at m/z 242/244, the significant loss of a bromine radical to yield a fragment at m/z 163, and the highly characteristic difluoromethyl cation at m/z 51.

By adhering to the detailed GC-MS protocol and principles of data interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently identify 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, verify its structure, and assess its purity, ensuring the integrity and quality required for subsequent research and development activities. The versatility and sensitivity of mass spectrometry make it an indispensable tool in the journey from molecule to medicine.[4]

References

- A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(bromomethyl)-1-fluoro-4-methoxybenzene. Benchchem.

- Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs. Benchchem.

- 2-Bromo-4-fluoro-1-dichloromethyldimethylsilyloxybenzene. NIST WebBook.

- Mass Spectrometry in Small Molecule Drug Development. (2015).

- Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene: An In-depth Technical Guide. Benchchem.

- Mass spectrometry innovations in drug discovery and development. PubMed.

- Mass Spectrometry and Drug Discovery. ResearchGate.

- Mass spectrometry applications for drug discovery and development. (2021).

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development.

- CN1944361A - Process for preparing fluconazole intermediate 2, 4-difluror bromo-benzene. Google Patents.

- 1-Bromo-2,4-difluorobenzene. PubChem.

- 2-Bromo-1,4-difluorobenzene 98 399-94-0. Sigma-Aldrich.

- Benzene, 1-bromo-2-fluoro-. NIST WebBook.

- 2-Bromo-1-chloro-4-fluorobenzene. PubChem.

- 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.

- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. Benchchem.

- 2-Bromo-1,4-difluorobenzene. PubChem.

- 2-Bromo-1,4-difluorobenzene | Biochemical Reagent. MedchemExpress.com.

- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Benchchem.

- p-Bromofluorobenzene. NIST WebBook.

- Proposed EI-MS fragmentation pattern of 3-(n-pentylthio). ResearchGate.

- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Benchchem.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Mass spectrometry innovations in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]

Navigating the Stability and Storage of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, a halogenated aromatic compound, serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine and a difluoromethoxy group can significantly modulate the physicochemical and biological properties of the final products, such as metabolic stability and lipophilicity.[1][2] Given its role as a high-value building block, a comprehensive understanding of its chemical stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in subsequent synthetic transformations. This guide provides an in-depth analysis of the factors influencing the stability of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene and outlines best practices for its storage and handling.

Chemical Profile and Inherent Stability

The molecular architecture of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, featuring a brominated and fluorinated benzene ring coupled with a difluoromethoxy group, dictates its reactivity and stability profile. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents enhances the electrophilic character of the aromatic ring, making it susceptible to nucleophilic attack under certain conditions.[2] However, under standard laboratory and storage conditions, the compound is generally stable.

The primary factors that can influence the long-term stability of this and similar fluorinated aromatic compounds include:

-

Temperature: Elevated temperatures can provide the activation energy for potential degradation reactions.

-

Light: UV radiation can induce photochemical reactions, particularly cleavage of the carbon-bromine bond.

-

Moisture: The presence of water can facilitate hydrolysis, although the difluoromethoxy group is generally more resistant to hydrolysis than a trimethoxymethoxy group.

-

Oxygen: Oxidative degradation is a potential concern for many organic compounds.

-

Incompatible Materials: Strong acids, bases, and oxidizing or reducing agents can react with and degrade the compound.[3]

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, adherence to the following storage and handling protocols is essential. These recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for handling fluorinated organic compounds.[3][4][5]

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4][5] Some suppliers recommend cold-chain transportation.[6] Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |

| Container | Keep container tightly closed.[4][5] Use amber glass or other light-protective containers. | Prevents exposure to moisture and light. |

| Location | Store in a well-ventilated area away from incompatible materials.[4][5] | Ensures safety and prevents accidental reactions. |

Handling Procedures:

-

All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[3]

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3]

-

Prevent the build-up of electrostatic discharge by grounding equipment.[7]

Potential Degradation Pathways

-

Hydrolysis: Although the difluoromethoxy group is relatively stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis to the corresponding phenol.

-

Photodegradation: The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to UV light, which could initiate radical chain reactions leading to impurities.

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups activates the aromatic ring for nucleophilic substitution, where the bromine atom could be displaced by strong nucleophiles.

Caption: Potential degradation pathways for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.

Framework for a Stability Testing Protocol

To rigorously determine the shelf-life and optimal storage conditions, a formal stability testing program is necessary. The following protocol is a general framework based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[8][9][10][11]

Objective: To evaluate the stability of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene under various environmental conditions and establish a re-test period.

Methodology:

-

Sample Preparation: Utilize a single, well-characterized batch of the compound. Package samples in containers that simulate the proposed long-term storage containers.

-

Storage Conditions: Store samples under the conditions outlined in the table below.

-

Testing Intervals: Test samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[10][12]

-

Analytical Methods: Employ validated stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and Gas Chromatography (GC) for residual solvent analysis.

-

Parameters to be Monitored:

-

Appearance (physical description)

-

Assay (potency)

-

Degradation products (identification and quantification)

-

Water content (by Karl Fischer titration)

-

ICH Recommended Stability Storage Conditions:

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

A significant change during accelerated testing would warrant intermediate testing.[8][9]

Caption: A generalized workflow for a comprehensive stability testing program.

Conclusion

While 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is a relatively stable compound, its long-term integrity is contingent upon appropriate storage and handling. By understanding its chemical nature and potential degradation pathways, researchers can implement effective strategies to minimize degradation and ensure the quality of this valuable synthetic intermediate. For critical applications, a formal stability testing program is the most reliable means of establishing a definitive shelf-life and optimal storage conditions.

References

- Google. (n.d.). Current time in Singapore.

- Vertex AI Search. (n.d.). 2-Bromo-1-difluoromethoxy-4-fluoro-benzene SDS, 936249-94-4 Safety Data Sheets.

- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.

- Combi-Blocks, Inc. (2023, January 2). OT-1619 p.1 - Safety Data Sheet.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - 2-Bromo-1,4-difluorobenzene.

- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

- PharmaTutor. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS.

- BenchChem. (2025, December). Safety and handling of fluorinated organic compounds.

- PharmTech. (2012, March 17). Stability Testing of Pharmaceutical Products.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

- ChemicalBook. (2025, November 15). Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-1-(bromomethyl)-4-fluorobenzene.

- PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.

- Wikipedia. (n.d.). Electrophilic fluorination.

- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- ICH. (n.d.). Quality Guidelines.

- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE.

- Applied and Environmental Microbiology. (n.d.). Degradation of fluorobenzene by Rhizobiales strain F11 via ortho cleavage of 4-fluorocatechol and catechol.

- PMC - NIH. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol.

- Autechre. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.

- Sigma-Aldrich. (n.d.). 2-Bromo-1,4-difluorobenzene 98 399-94-0.

- BLDpharm. (n.d.). 936249-94-4|2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.

- PubChem. (n.d.). 2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862.

- PubMed. (2012, September 15). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100.

- ResearchGate. (2025, August 10). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF.

- ResearchGate. (2025, August 6). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol.

- PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263.

Sources

- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 936249-94-4|2-Bromo-1-(difluoromethoxy)-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. pharmastate.academy [pharmastate.academy]

- 10. japsonline.com [japsonline.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. gmpsop.com [gmpsop.com]

Navigating the Synthesis Landscape: A Researcher's Guide to the Safe Handling of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, a fluorinated aromatic compound, is an increasingly important building block in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern offers medicinal chemists a valuable scaffold for molecular design. However, as with many halogenated organic compounds, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety. This technical guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, moving beyond a standard safety data sheet (SDS) to offer practical insights and detailed experimental workflows for the research scientist.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical characteristics of a substance. While exhaustive experimental data for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is not widely published, the available information and data from structurally similar compounds provide a strong basis for safe handling protocols.

| Property | Value | Source |

| Chemical Name | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | N/A |

| Synonyms | 2-(Difluoromethoxy)-5-fluorobromobenzene | [1] |

| CAS Number | 936249-94-4 | N/A |

| Molecular Formula | C₇H₄BrF₃O | N/A |

| Molecular Weight | 241.01 g/mol | N/A |

| Physical State | Not definitively reported, likely a liquid or low-melting solid at room temperature. | N/A |

| Boiling Point | Data not available. | N/A |

| Melting Point | Data not available. | N/A |

| Density | Data not available. | N/A |

| Solubility | Insoluble in water; likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | N/A |

| Storage Temperature | Inert atmosphere, room temperature. | N/A |

Insight for the Researcher: The presence of the difluoromethoxy group and the halogen atoms suggests that this compound will have low solubility in aqueous media and good solubility in organic solvents. Its relatively high molecular weight indicates it is not highly volatile, but care should still be taken to avoid inhalation of any vapors, especially if handled at elevated temperatures.

Hazard Identification and GHS Classification

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.

GHS Pictograms:

Signal Word: Warning [1]

Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for mitigating the identified hazards.

| Category | Code | Statement | Source |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P264 | Wash skin thoroughly after handling. | [1] | |

| P271 | Use only outdoors or in a well-ventilated area. | [1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | N/A | |